molecular formula C22H21Br4N3O8 B1262478 Fistularin 2 CAS No. 73622-21-6

Fistularin 2

Cat. No. B1262478
CAS RN: 73622-21-6
M. Wt: 775 g/mol
InChI Key: WKUSHGVKGFQCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fistularin 2 is an aromatic ether.

Scientific Research Applications

  • Synergistic Effects in Leukemia Treatment :

    • A study found that Fistularin-3, a compound related to Fistularin 2, demonstrated a synergistic effect with the Bcl-2 inhibitor Venetoclax in killing acute myeloid leukemia (AML) cells. This suggests potential use in leukemia treatment, especially for resistant AML cells (Florean et al., 2018).
  • Anti-Inflammatory Properties :

    • Research involving marine sponge-derived Fistularin compounds, including Fistularin-2, demonstrated significant anti-inflammatory activities. These compounds inhibited the production of various pro-inflammatory markers and may have potential in treating inflammatory diseases such as inflammatory bowel disease (Ji et al., 2021).
  • Antiviral Properties :

    • Fistularin 3, closely related to Fistularin 2, has shown effectiveness in inhibiting the growth of the feline leukemia virus, suggesting potential antiviral applications (Gunasekera & Cross, 1992).
  • Cytotoxic Effects Against Cancer Cells :

    • A study on 11-Deoxyfistularin-3, a derivative of Fistularin 3, indicated in vitro activity against human breast carcinoma cell lines. This highlights the potential for Fistularin compounds in cancer treatment (Compagnone et al., 1999).
  • Potential in Hematologic Malignancies :

    • Research on Fistularin-3 and 11-Deoxyfistularin-3 revealed their potential in treating hematologic malignancies due to their antiproliferative and pro-apoptotic effects on certain cell lines (Mijares et al., 2012).

properties

CAS RN

73622-21-6

Product Name

Fistularin 2

Molecular Formula

C22H21Br4N3O8

Molecular Weight

775 g/mol

IUPAC Name

7,9-dibromo-N-[2-[3,5-dibromo-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C22H21Br4N3O8/c1-34-18-13(25)4-22(19(31)16(18)26)5-14(29-37-22)20(32)27-7-15(30)9-2-11(23)17(12(24)3-9)35-8-10-6-28-21(33)36-10/h2-4,10,15,19,30-31H,5-8H2,1H3,(H,27,32)(H,28,33)

InChI Key

WKUSHGVKGFQCSJ-UHFFFAOYSA-N

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC4CNC(=O)O4)Br)O)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC4CNC(=O)O4)Br)O)C=C1Br)O)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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